molecular formula C7H11N3O2 B13322901 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Cat. No.: B13322901
M. Wt: 169.18 g/mol
InChI Key: IWGXMYDRJULXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an aminopropyl group attached to the second carbon of the pyrimidinone ring, along with a hydroxyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 6-hydroxy-3,4-dihydropyrimidin-4-one with 1-aminopropane under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-(1-Aminopropyl)-6-oxo-3,4-dihydropyrimidin-4-one.

    Reduction: Formation of 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropyl)-6-oxo-3,4-dihydropyrimidin-4-one
  • 2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidine
  • 2-(1-Aminopropyl)-6-methoxy-3,4-dihydropyrimidin-4-one

Uniqueness

2-(1-Aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is unique due to the presence of both an aminopropyl and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(1-aminopropyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-2-4(8)7-9-5(11)3-6(12)10-7/h3-4H,2,8H2,1H3,(H2,9,10,11,12)

InChI Key

IWGXMYDRJULXCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC(=O)N1)O)N

Origin of Product

United States

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